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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known bioactivity of

Berkeleyamide C and outlines a framework for its in silico modeling. Berkeleyamide C, a

member of the berkeleyamide class of natural products isolated from the fungus Penicillium

rubrum, has been identified as a promising inhibitor of key enzymes implicated in inflammatory

diseases and cancer metastasis.[1] This document summarizes the available quantitative

bioactivity data, details generalized experimental protocols for in silico analysis, and provides

visual representations of relevant signaling pathways and computational workflows.

Bioactivity of Berkeleyamide C
Berkeleyamide C belongs to a group of four related amides (Berkeleyamides A-D) that have

been shown to inhibit the activity of caspase-1 and matrix metalloproteinase-3 (MMP-3) in the

low micromolar range.[1] Caspase-1 is a critical mediator of inflammation, while MMP-3 is

involved in the degradation of the extracellular matrix, a process associated with cancer

progression. The inhibitory activity of the berkeleyamides makes them attractive candidates for

further investigation as therapeutic agents.

While specific quantitative bioactivity data for Berkeleyamide C is not readily available in the

public domain, studies of closely related amide compounds isolated from the same Penicillium

species provide insight into the potential potency of this class of molecules.

Quantitative Bioactivity Data
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The following table summarizes the inhibitory activities of two amide compounds that are

structurally related to Berkeleyamide C, as reported in the foundational literature.[1]

Compound Target IC50 (µM)

Unnamed Amide Compound 1 Caspase-1 0.61

Unnamed Amide Compound 2 MMP-3 0.33

In Silico Modeling Protocols
In the absence of specific published in silico studies for Berkeleyamide C, this section outlines

detailed, generalized protocols for the computational modeling of its interaction with its known

targets, caspase-1 and MMP-3. These protocols are based on established methodologies for

the in silico analysis of enzyme inhibitors.

Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode of Berkeleyamide C within the active sites of caspase-1

and MMP-3 and to estimate its binding affinity.

Methodology:

Protein Preparation:

Obtain the 3D crystal structures of human caspase-1 and MMP-3 from the Protein Data

Bank (PDB).

Remove water molecules, co-crystallized ligands, and any other non-essential molecules

from the protein structures.

Add polar hydrogen atoms and assign appropriate atom types and charges using a force

field such as AMBER or CHARMM.
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Identify the active site of each enzyme, typically based on the location of the co-

crystallized ligand in the original PDB file or from published literature.

Ligand Preparation:

Generate a 3D structure of Berkeleyamide C using a molecular modeling software (e.g.,

Avogadro, ChemDraw).

Perform energy minimization of the ligand structure using a suitable force field.

Assign partial charges to the ligand atoms.

Docking Simulation:

Define the docking grid box around the active site of each protein.

Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

Generate a set of possible binding poses for Berkeleyamide C within each active site.

Analysis of Results:

Rank the docking poses based on their predicted binding energies (scoring functions).

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen

bonds, hydrophobic interactions, and electrostatic interactions between Berkeleyamide C
and the amino acid residues of the active site.

Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and biomolecular

systems over time.

Objective: To assess the stability of the Berkeleyamide C-enzyme complexes predicted by

molecular docking and to gain a more detailed understanding of the binding interactions.

Methodology:

System Preparation:
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Use the top-ranked docked complex of Berkeleyamide C with caspase-1 and MMP-3 as

the starting structure.

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

Add counter-ions to neutralize the system.

Simulation Protocol:

Perform an initial energy minimization of the entire system to remove any steric clashes.

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume

(NVT ensemble).

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under

constant pressure (NPT ensemble).

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe

the stability of the complex.

Analysis of Trajectories:

Analyze the MD trajectories to calculate root-mean-square deviation (RMSD) to assess

the stability of the protein and ligand.

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Monitor the intermolecular interactions (e.g., hydrogen bonds) between Berkeleyamide C
and the enzyme over the course of the simulation.

Calculate the binding free energy of the complex using methods such as MM/PBSA or

MM/GBSA.

Visualizations
The following diagrams illustrate the key biological pathways and a general workflow for the in

silico modeling of Berkeleyamide C.
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Caption: Caspase-1 signaling pathway and the inhibitory action of Berkeleyamide C.
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MMP-3 Signaling in ECM Degradation
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Caption: MMP-3 signaling in ECM degradation and the inhibitory action of Berkeleyamide C.
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In Silico Modeling Workflow
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Caption: A generalized workflow for the in silico modeling of Berkeleyamide C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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